molecular formula C26H25N5O5 B2957796 ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 898457-38-0

ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2957796
CAS No.: 898457-38-0
M. Wt: 487.516
InChI Key: LMQWHUJAQKTGMF-UHFFFAOYSA-N
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Description

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a potent and selective investigational compound recognized for its role as an antagonist of the A2A adenosine receptor (A2AR) . This receptor is a key G-protein coupled receptor (GPCR) in the adenosine-mediated signaling pathway, which regulates critical physiological processes such as immune response, inflammation, and neurotransmission . As a research tool, this compound is primarily utilized in preclinical studies to selectively block A2AR activity, enabling researchers to elucidate the receptor's specific functions. Its high selectivity allows for the investigation of A2AR's role in the tumor microenvironment (TME) , where adenosine signaling is known to suppress anti-tumor immunity. Consequently, it serves as a critical molecule in the development of novel immuno-oncology therapeutics , particularly in exploring combination strategies to enhance the efficacy of existing cancer immunotherapies. The compound's mechanism involves competitively inhibiting adenosine binding, thereby preventing the downstream immunosuppressive signaling that would otherwise impair T-cell and NK-cell function. This makes it an invaluable asset for studying adenosine pathways in cancer models, inflammatory diseases, and potentially neurological disorders where A2AR modulation is therapeutically relevant.

Properties

CAS No.

898457-38-0

Molecular Formula

C26H25N5O5

Molecular Weight

487.516

IUPAC Name

ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O5/c1-5-35-21(32)15-29-24(33)22-23(28(4)26(29)34)27-25-30(16(2)17(3)31(22)25)18-11-13-20(14-12-18)36-19-9-7-6-8-10-19/h6-14H,5,15H2,1-4H3

InChI Key

LMQWHUJAQKTGMF-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)C)N(C1=O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the phenoxyphenyl group and the ethyl acetate moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position) Ester Group Key Structural Variations Potential Applications References
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3-yl)acetate (Target) 1,6,7-trimethyl; 8-(4-phenoxyphenyl) Ethyl acetate (C3) Phenoxyphenyl group enhances π-π stacking potential; ethyl ester improves lipophilicity. Adenosine receptor modulation (hypothesized)
Methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate 1-methyl; 8-(2-methylphenyl) Methyl acetate (C3) Reduced steric bulk at C8 (methylphenyl vs. phenoxyphenyl); shorter ester chain. Not reported
Methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)propanoate 1,6,7-trimethyl; 8-(4-ethylphenyl) Methyl propanoate Propanoate ester increases metabolic stability; ethylphenyl substituent at C8. Structural studies
3-Allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 1,6,7-trimethyl; 8-(4-ethylphenyl); 3-allyl None (allyl group) Replacement of ester with allyl group alters pharmacokinetics; reduced polarity. Probable kinase inhibition
2-{1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid 1,3,7-trimethyl; no aromatic substituent at C8 Acetic acid (C3) Free carboxylic acid instead of ester; lack of aryl group at C8 limits receptor targeting. Intermediate for prodrug synthesis

Key Findings :

Substituent Effects: The 8-(4-phenoxyphenyl) group in the target compound may enhance binding to aromatic-rich pockets in enzymes or receptors, as seen in related purine derivatives targeting adenosine receptors . Methyl vs. ethyl esters: Methyl esters (e.g., ) typically exhibit faster hydrolysis rates compared to ethyl esters, affecting half-life .

Biological Relevance: Compounds with bulky aryl groups at C8 (e.g., phenoxyphenyl or biphenylyloxyethyl ) often show improved selectivity for adenosine A3 receptors, a trait hypothesized for the target compound . Ester vs. acid: The ethyl acetate group in the target compound likely serves as a prodrug moiety, enhancing cell permeability before enzymatic cleavage to the active acid form .

Synthetic Accessibility: The synthesis of imidazopurine derivatives frequently employs aza-Wittig reactions or cyclocondensation of aminopyrimidines with carbonyl compounds, as demonstrated in related systems .

Biological Activity

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H25N5O5
  • Molecular Weight : 487.516
  • IUPAC Name : ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate
  • CAS Number : 898457-38-0

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. The compound is hypothesized to modulate enzyme activity and receptor interactions related to purinergic signaling pathways. This modulation can lead to various biological effects such as:

  • Antimicrobial Activity : The compound may exhibit inhibitory effects against a range of pathogens.
  • Anticancer Properties : Potential to induce apoptosis in cancer cells by targeting specific pathways.

Anticancer Research

Studies have indicated that imidazo[2,1-f]purine derivatives can possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through:

  • Interaction with DNA : Compounds may intercalate or form adducts with DNA.
  • Inhibition of Kinases : Targeting specific kinases involved in cell cycle regulation.

Case Studies and Research Findings

  • Purinergic Signaling : Research emphasizes the role of purinergic receptors in immune modulation and inflammation control . Ethyl 2-(1,6,7-trimethyl...) may interact with these receptors to exert anti-inflammatory effects.
  • Synthesis and Characterization : The synthesis of related compounds has been explored extensively. Techniques such as NMR and mass spectrometry are commonly employed to characterize new derivatives .
  • Therapeutic Applications : Investigations into the therapeutic potential of imidazo[2,1-f]purine derivatives highlight their applicability in treating conditions like cancer and infections due to their ability to modulate cellular pathways .

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